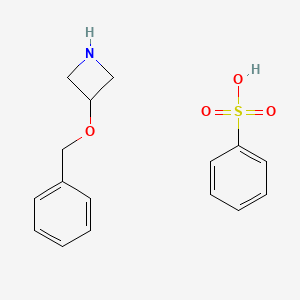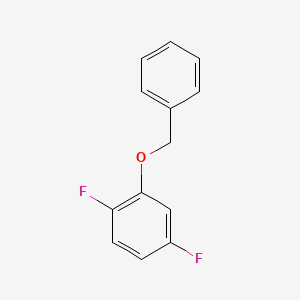
2-(Benzyloxy)-1,4-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-1,4-difluorobenzene is an organic compound characterized by the presence of a benzyloxy group and two fluorine atoms attached to a benzene ring
作用機序
Target of Action
Benzylic compounds are known to interact with various biological targets due to their enhanced reactivity . The benzylic position’s reactivity is due to the adjacent aromatic ring .
Mode of Action
Benzylic compounds are known to undergo sn1, sn2, and e1 reactions . These reactions involve the formation of a resonance-stabilized carbocation, which can interact with various biological targets .
Biochemical Pathways
For instance, they can undergo oxidative degradation, a process usually facilitated by hot acidic permanganate solutions .
Result of Action
Benzylic compounds are known to undergo various reactions that could potentially lead to changes at the molecular and cellular levels .
Action Environment
The reactivity of benzylic compounds can be influenced by various factors, including temperature and the presence of other chemical species .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,4-difluorobenzene typically involves the reaction of 1,4-difluorobenzene with benzyl alcohol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy group on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorine atoms or the benzyloxy group, resulting in the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Benzyl alcohol derivatives or partially fluorinated benzene rings.
Substitution: Substituted benzyloxybenzene derivatives.
科学的研究の応用
2-(Benzyloxy)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
類似化合物との比較
2-(Benzyloxy)-1,4-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.
2-(Benzyloxy)-1,4-dibromobenzene: Bromine atoms replace the fluorine atoms.
2-(Benzyloxy)-1,4-diiodobenzene: Iodine atoms are present instead of fluorine.
Uniqueness: 2-(Benzyloxy)-1,4-difluorobenzene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. Fluorine atoms are highly electronegative, which can enhance the compound’s stability and reactivity in certain chemical reactions.
特性
IUPAC Name |
1,4-difluoro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMFCDBACQVFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
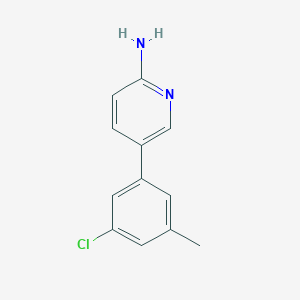
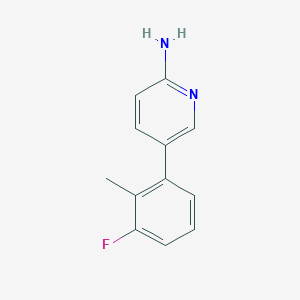
![tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate](/img/structure/B6330171.png)
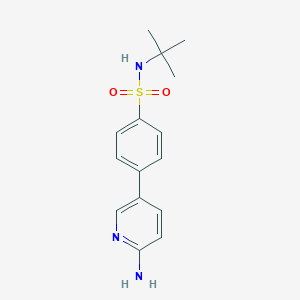
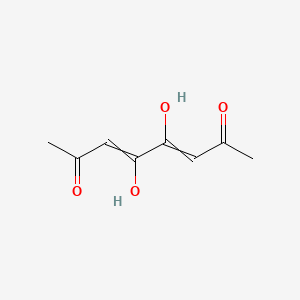
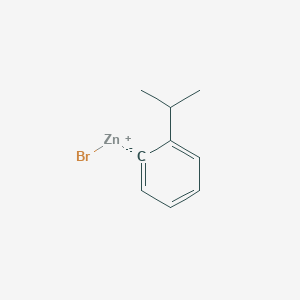
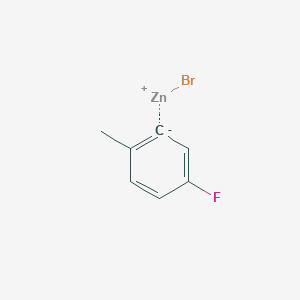
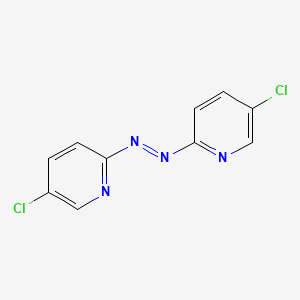
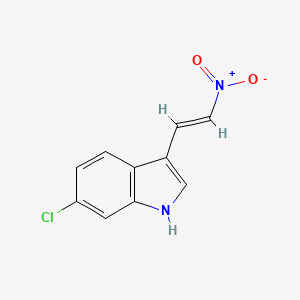

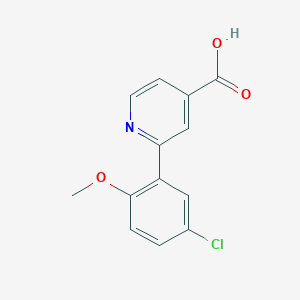
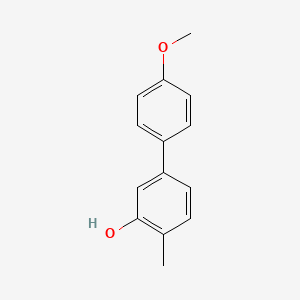
![5'-Chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6330235.png)
